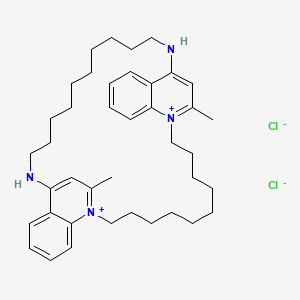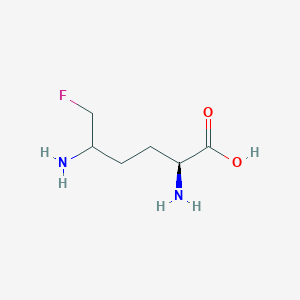
Exiguamine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exiguamine A is a hexacyclic alkaloid isolated from the marine sponge Neopetrosia exigua, found in the waters of Papua New Guinea. This compound has garnered significant attention due to its potent inhibitory activity against the enzyme indoleamine-2,3-dioxygenase, which is implicated in various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Exiguamine A involves a biomimetic approach that mimics natural biosynthetic pathways. The synthesis begins with the preparation of key intermediates through a series of reactions, including the Henry reaction, Hemetsberger indole cyclization, and oxa-6p-electrocyclization . The final steps involve oxidation with silver oxide to yield this compound .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production. The use of high-yield reactions and efficient purification techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Exiguamine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using silver oxide to form different quinone derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Silver oxide in methanol at room temperature.
Reduction: Palladium black and ammonium formate in ethanol at 40°C.
Substitution: Various reagents depending on the desired substituent, often under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of this compound with modified functional groups.
Substitution: Substituted derivatives with altered chemical properties.
Scientific Research Applications
Exiguamine A has several scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and biomimetic pathways.
Biology: Investigated for its role in inhibiting indoleamine-2,3-dioxygenase, which is involved in immune response modulation
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its enzyme inhibitory activity
Industry: Potential applications in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
Exiguamine A exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which metabolizes tryptophan. This inhibition leads to increased local concentrations of tryptophan, which is crucial for immune response. The enzyme is overexpressed in many tumor cell lines, and its inhibition by this compound can help counteract the immune escape mechanisms used by solid tumors .
Comparison with Similar Compounds
Exiguamine B: A closely related compound with a hydroxyl group instead of a hydrogen atom.
Epacadostat: Another potent indoleamine-2,3-dioxygenase inhibitor used as a positive control in studies.
Comparison:
Exiguamine A vs. Exiguamine B: Both compounds inhibit indoleamine-2,3-dioxygenase, but Exiguamine B has a hydroxyl group that may affect its binding affinity and activity.
This compound vs. Epacadostat: this compound has a unique hexacyclic structure, while Epacadostat is a synthetic compound with a different chemical structure.
This compound stands out due to its natural origin and complex structure, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H26N5O6+ |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(12R)-16-(2-aminoethyl)-9-hydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O6/c1-28-23(34)25(29(2)24(28)35)18-17(21(33)19-15(20(18)32)11(5-7-26)10-27-19)16-12-6-8-30(3,4)13(12)9-14(31)22(16)36-25/h9-10H,5-8,26H2,1-4H3,(H-,27,31,32,33)/p+1/t25-/m1/s1 |
InChI Key |
UEKKREMMIOJMRO-RUZDIDTESA-O |
Isomeric SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C5CC[N+](C5=CC(=C4O2)O)(C)C)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyms |
exiguamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)



![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)
![2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1258385.png)



![6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1258391.png)


